(2-Bromo-4,5-difluorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, along with a trimethylsilane group. Its molecular formula is , and it plays a significant role in various chemical reactions and applications, particularly in organic synthesis and material science.
(2-Bromo-4,5-difluorophenyl)trimethylsilane is classified as an organosilicon compound due to its silicon-containing structure. It falls under the category of silanes, which are compounds that contain silicon and hydrogen, often used as intermediates in organic synthesis.
The synthesis of (2-Bromo-4,5-difluorophenyl)trimethylsilane typically involves several steps:
Technical Details:
The molecular structure of (2-Bromo-4,5-difluorophenyl)trimethylsilane can be represented as follows:
(2-Bromo-4,5-difluorophenyl)trimethylsilane participates in various chemical reactions:
Technical Details:
The mechanism by which (2-Bromo-4,5-difluorophenyl)trimethylsilane exerts its effects primarily involves:
This mechanism allows for diverse applications in synthetic organic chemistry where selective functionalization is required.
(2-Bromo-4,5-difluorophenyl)trimethylsilane has several scientific uses:
This compound's unique properties make it valuable in advancing research and development across various fields of chemistry.
Regioselective halogenation of difluorophenylsilane precursors is paramount for accessing (2-bromo-4,5-difluorophenyl)trimethylsilane with high positional fidelity. The strong ortho-directing influence of the trimethylsilyl (TMS) group dominates the electronic landscape, enabling predictable bromination patterns. Experimental studies demonstrate that lithiation of (2,6-difluorophenyl)trimethylsilane derivatives using sec-butyllithium occurs preferentially at the position para to silicon (C4) over meta positions (C3/C5), achieving ratios exceeding 99:1 when sterically uncongested [7]. This selectivity arises from the synergistic combination of the TMS group's +I effect and fluorine's electronegativity, creating a distinct electronic gradient across the ring. Introducing a bromine ortho to fluorine significantly amplifies steric pressure, altering regiochemical outcomes. For instance, (2-bromo-6-fluorophenyl)triethylsilane undergoes lithiation at C5 (meta to Br, ortho to F) in 16% yield alongside predominant C4 attack (84%), illustrating how proximal halogens perturb the TMS directing effect through steric buttressing [7].
Table 1: Regioselectivity in Directed Metalation of Fluorinated Aryltrimethylsilanes
Substrate | Base | Major Product (Position) | Selectivity Ratio (Major:Minor) |
---|---|---|---|
(2,6-Difluorophenyl)TMS | sec-BuLi | 4-Lithio derivative | 99.6:0.4 (C4:C3) |
(2,6-Difluorophenyl)Triethylsilane | sec-BuLi | 4-Lithio derivative | 98:2 (C4:C3/C5) |
(2,6-Difluorophenyl)Triisopropylsilane | sec-BuLi | 4-Lithio derivative | 95:5 (C4:C3/C5) |
(2-Bromo-6-fluorophenyl)Triethylsilane | LiTMP | 5-Lithio derivative | 84:16 (C4:C5) |
Electrophilic bromination capitalizes on the silicon-mediated ring activation. Treating (4,5-difluorophenyl)trimethylsilane with bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents (e.g., CCl₄, CHCl₃) furnishes the 2-bromo derivative efficiently. The reaction proceeds via a sigma-complex intermediate stabilized by hyperconjugative interactions between the developing cationic center at the ipso/ortho position and the adjacent C-Si bonds. This stabilization lowers the activation barrier for ortho-bromination relative to meta- or para- positions. Crucially, solvent polarity and temperature control mitigate polybromination; reactions conducted below 0°C in non-polar media typically yield superior mono-bromination selectivity (>90%) [1] [7]. Modern approaches employ Lewis acid catalysts like FeCl₃ or AlCl₃ at catalytic loadings (1-5 mol%) to further enhance reaction rate and regioselectivity while minimizing undesirable Fries-type rearrangements or protodesilylation side reactions.
Transition-metal-catalyzed cross-coupling offers a convergent route to (2-bromo-4,5-difluorophenyl)trimethylsilane by directly forging the C–Si bond on pre-halogenated arenes. Palladium complexes ligated by bulky, electron-rich phosphines (e.g., PtBu₃, JohnPhos, SPhos) or N-heterocyclic carbenes (NHCs) demonstrate exceptional efficacy in mediating the silylation of 1-bromo-2,4,5-trifluorobenzene with trimethylsilyl nucleophiles like (Me₃Si)₄Si (tetrakis(trimethylsilyl)silane) or Me₃Si–B(pin) [7]. The catalytic cycle involves oxidative addition of the aryl C–Br bond to Pd(0), forming an aryl-Pd(II)-Br complex. Subsequent ligand exchange with the silicon reagent and reductive elimination releases the arylsilane product while regenerating the Pd(0) catalyst. Key to success is the chemo- and regioselective activation of the C–Br bond over potentially reactive C–F bonds. This selectivity hinges on the significantly lower bond dissociation energy of C–Br (~70 kcal/mol) versus C–F (~126 kcal/mol) and the superior transmetalation kinetics of silicon reagents with arylpalladium bromide intermediates compared to aryl fluorides [2] [7].
Table 2: Catalytic Systems for C–Si Bond Formation in Polyhalogenated Arenes
Aryl Halide | Silicon Reagent | Catalyst System | Yield (%) | Regioselectivity |
---|---|---|---|---|
1-Bromo-2,4,5-trifluorobenzene | (Me₃Si)₄Si | Pd₂(dba)₃ / PtBu₃ | 85-92 | Exclusive C1-silylation |
1-Bromo-2,4,5-trifluorobenzene | Me₃Si-B(pin) | Pd(OAc)₂ / SPhos | 78-86 | Exclusive C1-silylation |
1,4-Dibromo-2,5-difluorobenzene | (Me₃Si)₄Si | Pd(OAc)₂ / XPhos | 70 | Monosilylation at less hindered Br |
Copper catalysis provides a complementary, cost-effective approach, particularly effective for Ullmann-type C–Si couplings. Employing Cu(I) salts (CuI, CuBr·SMe₂) with diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or phenanthrolines as ligands enables the coupling of (2-bromo-4,5-difluorophenyl) Grignard or zinc reagents with chlorotrimethylsilane (Me₃SiCl). While slightly lower yielding than Pd systems (typically 65-80%), copper catalysis exhibits exceptional functional group tolerance toward esters, nitriles, and heterocycles, making it suitable for late-stage silylation of complex intermediates [7] [8]. Microwave irradiation dramatically accelerates these reactions, reducing coupling times from hours to minutes while maintaining or improving yields. This methodology proves invaluable for introducing the TMS group early in synthetic sequences targeting biaryl derivatives acting as YAP/TAZ-TEAD inhibitors or GPR120 agonists, where the TMS moiety serves as a versatile handle for subsequent arylation [7].
Nucleophilic aromatic substitution (SNAr) provides access to (2-bromo-4,5-difluorophenyl)trimethylsilane derivatives by exploiting the activation imparted by ortho/para fluorine atoms relative to a good leaving group (often bromide or nitro). The electron-withdrawing nature of the TMS group, despite its +I effect, moderately enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack. In precursors like 1-bromo-2,3,4-trifluoro-5-(trimethylsilyl)benzene, the fluorine atom positioned para to bromine and ortho to silicon is exceptionally activated toward substitution by silicon-centered nucleophiles. Reaction with trimethylsilyl lithium (Me₃SiLi) or hexamethyldisilane [(Me₃Si)₂] under copper catalysis yields disilylated products where fluorine is displaced. Conversely, selective mono-silylation demands precise control of stoichiometry (≤1.0 equiv nucleophile) and temperature (-78°C to 0°C) to prevent polysubstitution [3] [6].
The reactivity hierarchy in polyhalogenated difluorophenylsilanes follows established SNAr principles: F (ortho/para to Br or TMS) > F (meta) >> Br. Computational studies (DFT calculations) confirm that the rate-determining step is nucleophilic addition, forming a stabilized Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative fluorine atoms and the silicon-stabilized carbon, lowering the transition state energy. This is particularly pronounced when attack occurs ortho or para to the TMS group due to hyperconjugative stabilization involving the σ*(C–Si) orbitals. Consequently, substituting fluorine meta to TMS is disfavored by >10 kcal/mol compared to ortho/para positions. Experimental validation comes from the synthesis of 2-bromo-4,5-difluorophenol (CAS 166281-37-4), a key analog, where SNAr on 1-bromo-2,3,4,5-tetrafluorobenzene with hydroxide occurs exclusively at C4/C5 (ortho to F, para to Br) rather than at positions meta to existing substituents [3] [6].
The trimethylsilyl group in (2-bromo-4,5-difluorophenyl)trimethylsilane serves dual roles: a directing group for regioselective transformations and a temporary protecting group for sensitive functionalities. Its robust steric and electronic profile enables chemoselective manipulations of bromine and fluorine substituents elsewhere on the ring. A prominent application involves ortho-lithiation for introducing electrophiles. Treatment with lithium diisopropylamide (LDA) or tert-butyllithium at low temperatures (-78°C) generates the lithiated species selectively ortho to silicon, exploiting its strong ortho-directing capability. Subsequent quenching with electrophiles (e.g., D₂O, CO₂, aldehydes, alkyl halides) installs diverse functional groups at C3, yielding highly substituted silane building blocks inaccessible via direct methods. The silicon-based directing effect significantly outperforms weaker directors like halogens or methoxy groups in terms of both rate and regiocontrol [5] [7] [8].
Following functionalization, the TMS group can be strategically removed or transformed. Protodesilylation using tetrabutylammonium fluoride (TBAF) in THF or acidic conditions (e.g., HCl/MeOH) cleanly affords the corresponding desilylated arene. Alternatively, fluoride-mediated ipso-substitution allows conversion into other valuable groups. Treatment with CsF or KF in the presence of electrophiles like Br₂, I₂, or Cl₂ effects halogen-desilylation, yielding polyhalogenated difluorobenzenes. More notably, under Palladium catalysis, the C–Si bond undergoes cross-coupling with aryl/vinyl halides (Hiyama coupling), expanding the molecular complexity toward biaryl or styryl derivatives crucial in pharmaceutical synthesis (e.g., precursors for kinase inhibitors or GPR120 agonists) [5] [7]. This orthogonal reactivity—tolerating C–Br and C–F bonds during coupling—makes the TMS group indispensable for iterative cross-coupling strategies in complex molecule assembly.
Installing the difluoromethyl (CF₂H) group onto (2-bromo-4,5-difluorophenyl)trimethylsilane derivatives represents a critical transformation for accessing bioactive molecules, necessitating ozone-friendly reagents post-Montreal Protocol. Modern approaches leverage electrophilic, nucleophilic, and radical CF₂H transfer agents. Electrophilic reagents like S-(difluoromethyl)sulfonium salts (e.g., Umemoto's reagents) or N-difluoromethylpyridinium salts engage in transition-metal-catalyzed or Minisci-type reactions. Palladium-catalyzed cross-coupling of the aryl bromide moiety in (2-bromo-4,5-difluorophenyl)trimethylsilane with [(PhSO₂)CF₂H]Cu (Zhu's reagent) proceeds efficiently under mild conditions (CuI/phenanthroline, DMF, 60-80°C), achieving C–CF₂H bond formation while preserving the C–Si bond. Yields range from 65-85%, with the TMS group demonstrating remarkable stability toward the copper catalyst [4] [9].
Radical difluoromethylation offers complementary site selectivity. Photoredox catalysis using Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ and a sacrificial amine reductant generates difluoromethyl radicals (•CF₂H) from precursors like BrCF₂H or HCF₂SO₂Cl. These radicals add to electron-deficient arenes or undergo Minisci reactions with heteroarenes. For (2-bromo-4,5-difluorophenyl)trimethylsilane, the radical pathway is less favored due to the electron-donating effect of TMS; however, precursors lacking silicon can be effectively difluoromethylated before TMS installation. A breakthrough involves difluorocarbene (:CF₂) insertion into O–H or S–H bonds using non-ODS reagents. Bench-stable solids like S-(difluoromethyl)diarylsulfonium tetrafluoroborates (Hu’s reagents) or difluoromethyl phosphonium betaines (Yagupolskii-type reagents) release :CF₂ upon mild heating or photolysis. This carbene inserts into O–H bonds of phenols or alcohols, providing ArOCF₂H derivatives without chlorine-containing byproducts. Similarly, copper-mediated oxidative difluoromethylation of boronic acids derived from desilylated intermediates (e.g., (2-bromo-4,5-difluorophenyl)boronic acid) with HCF₂SO₂NHNHBoc (Baran’s reagent) delivers ArCF₂H products in good yields. These methods collectively provide versatile, sustainable routes to difluoromethylated analogs of significant pharmaceutical interest [4].
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